4-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)-N-phenethylbutanamide
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Description
4-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)-N-phenethylbutanamide is a useful research compound. Its molecular formula is C29H30N4O3S and its molecular weight is 514.64. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus (Mohamed et al., 2010). Similarly, another study synthesized quinazolinone derivatives that showed promising antibacterial and antifungal activities (El-Shenawy, 2017).
Antitumor Activity
The quinazolinone scaffold has also been explored for its antitumor potential. Research indicates that certain quinazolinone derivatives can inhibit tumor growth in vivo, suggesting their potential as anticancer agents. For example, some compounds demonstrated moderate therapeutic effects against mouse tumors, including Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
Antiviral Activity
Additionally, quinazolinone derivatives have been investigated for their antiviral properties. Specific derivatives were synthesized and evaluated for their activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1), showing potential as antiviral agents (Pandey et al., 2008).
Properties
IUPAC Name |
4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-21-13-15-23(16-14-21)31-27(35)20-37-29-32-25-11-6-5-10-24(25)28(36)33(29)19-7-12-26(34)30-18-17-22-8-3-2-4-9-22/h2-6,8-11,13-16H,7,12,17-20H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFZWBBKFDAQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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